4-((2,5-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
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Overview
Description
4-((2,5-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound with the molecular formula C15H14N4O3S and a molecular weight of 330.368 g/mol . This compound is part of the triazole family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-((2,5-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
4-((2,5-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or furyl groups are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases), and specific temperature and pressure settings . The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-((2,5-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits potential biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 4-((2,5-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-((2,5-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE can be compared with other similar compounds, such as:
- 4-((3,4-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 4-((2,3-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 4-((2,4-DIMETHOXYBENZYLIDENE)AMINO)5-(2-FURYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
These compounds share similar structural features but differ in the position of the methoxy groups on the benzylidene ring. The uniqueness of this compound lies in its specific substitution pattern, which may influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-20-11-5-6-12(21-2)10(8-11)9-16-19-14(17-18-15(19)23)13-4-3-7-22-13/h3-9H,1-2H3,(H,18,23)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYSXAOZGCZKFZ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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